3-Bromo-1,1,1-trifluoroacetone oxime

Medicinal Chemistry Drug Design Physicochemical Properties

3-Bromo-1,1,1-trifluoroacetone oxime (CAS 117341-57-8) is a versatile fluorinated organic compound, characterized by a molecular formula of C₃H₃BrF₃NO and a molecular weight of 205.96 g/mol. It is distinguished by the presence of a trifluoromethyl group, a bromine atom, and an oxime functional group.

Molecular Formula C3H3BrF3NO
Molecular Weight 205.96 g/mol
Cat. No. B7768683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1,1,1-trifluoroacetone oxime
Molecular FormulaC3H3BrF3NO
Molecular Weight205.96 g/mol
Structural Identifiers
SMILESC(C(=NO)C(F)(F)F)Br
InChIInChI=1S/C3H3BrF3NO/c4-1-2(8-9)3(5,6)7/h9H,1H2/b8-2+
InChIKeyGTAMTJKIIPLJSN-KRXBUXKQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1,1,1-trifluoroacetone Oxime: A Key Fluorinated Building Block for Heterocyclic Synthesis


3-Bromo-1,1,1-trifluoroacetone oxime (CAS 117341-57-8) is a versatile fluorinated organic compound, characterized by a molecular formula of C₃H₃BrF₃NO and a molecular weight of 205.96 g/mol [1]. It is distinguished by the presence of a trifluoromethyl group, a bromine atom, and an oxime functional group . This unique combination of functionalities makes it a valuable intermediate for the synthesis of complex trifluoromethylated molecules, including heterocycles, and positions it as a specialized reagent in medicinal and agrochemical research . Its typical physical form is a clear liquid, and it is primarily used in research and development settings .

Why 3-Bromo-1,1,1-trifluoroacetone Oxime is Not Interchangeable with Common Analogs


While other trifluoroacetone derivatives may appear superficially similar, the specific combination of a bromine atom and an oxime group in this compound confers a unique reactivity profile that cannot be replicated by simple analogs. For instance, substituting 3-bromo-1,1,1-trifluoroacetone oxime with the non-brominated 1,1,1-trifluoroacetone oxime eliminates the bromine, a crucial handle for nucleophilic substitution and further functionalization, thereby limiting synthetic versatility [1]. Conversely, using the corresponding ketone, 3-bromo-1,1,1-trifluoroacetone, forfeits the oxime's ability to participate in specific cyclization and rearrangement reactions, and lacks the oxime's distinct hydrogen-bonding capabilities, which are critical in certain biological applications [2]. These structural differences translate into measurable variations in key physicochemical properties, as detailed in the following evidence, confirming that a generic substitution would compromise synthetic outcomes and biological results.

Quantitative Differentiation of 3-Bromo-1,1,1-trifluoroacetone Oxime Against Key Comparators


Increased Lipophilicity (XLogP3) and Molecular Weight Compared to Non-Brominated Oxime

3-Bromo-1,1,1-trifluoroacetone oxime exhibits a significantly higher computed lipophilicity (XLogP3 = 2.1) compared to its non-brominated analog, 1,1,1-trifluoroacetone oxime (XLogP3 = 1.3) [1][2]. This 0.8 unit increase in XLogP3, along with a 78.89 g/mol higher molecular weight (205.96 vs 127.07 g/mol), indicates enhanced membrane permeability and potential for improved oral bioavailability in drug candidates [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Elevated Boiling Point and Density vs. Ketone Precursor

The oxime derivative has a substantially higher boiling point (162.3°C at 760 mmHg) and slightly higher density (1.88 g/cm³) compared to its ketone precursor, 3-bromo-1,1,1-trifluoroacetone (boiling point: 87°C at 743 mmHg; density: 1.839 g/mL at 25°C) . This significant difference in volatility (ΔBoiling Point ≈ +75°C) is attributed to intermolecular hydrogen bonding involving the oxime group, which is absent in the ketone.

Process Chemistry Purification Physical Properties

Lower Vapor Pressure and Higher Flash Point Indicating Altered Volatility Profile

3-Bromo-1,1,1-trifluoroacetone oxime has a reported vapor pressure of 1.12 mmHg at 25°C and a flash point of 52°C . In contrast, its ketone analog, 3-bromo-1,1,1-trifluoroacetone, is classified as highly flammable with a flash point of 5°C [1]. While direct vapor pressure data for the ketone at 25°C is not specified in the provided references, the significant 47°C increase in flash point for the oxime unequivocally demonstrates a much lower volatility and reduced fire hazard, translating to safer and easier handling and storage.

Safety Handling Storage

Dual Reactivity Enables Unique Heterocyclic Syntheses

Unlike its ketone counterpart, 3-bromo-1,1,1-trifluoroacetone oxime possesses two reactive centers: a nucleophilic oxime nitrogen and an electrophilic carbon adjacent to the bromine atom. This dual reactivity enables its use in tandem cyclization reactions to synthesize trifluoromethyl-substituted dihydropyrroles and other complex heterocycles [1]. This class of reaction is not accessible using the simple ketone, which lacks the oxime's nitrogen atom, nor with the non-brominated oxime, which lacks the electrophilic carbon for substitution.

Synthetic Chemistry Heterocycles Fluorine Chemistry

Higher Lipophilicity vs. Ketone Enhances Potential for Biological Partitioning

Computed XLogP3 values show that 3-bromo-1,1,1-trifluoroacetone oxime (XLogP3 = 2.1) is more lipophilic than its ketone precursor, 3-bromo-1,1,1-trifluoroacetone (XLogP3 = 1.9) [1][2]. This increase in lipophilicity (ΔXLogP3 = +0.2) is consistent with the presence of the oxime group, which introduces an additional hydrogen bond donor while overall increasing the partition coefficient.

Pharmacokinetics Bioavailability Drug Discovery

Recommended Application Scenarios for 3-Bromo-1,1,1-trifluoroacetone Oxime Based on Differentiated Properties


Design and Synthesis of Fluorinated N-Heterocycles for Medicinal Chemistry

Leverage the compound's dual reactivity (nucleophilic oxime nitrogen and electrophilic bromine-bearing carbon) to construct complex trifluoromethylated N-heterocycles, such as dihydropyrroles and isoxazoles, via tandem cyclization reactions. This is a key application where simpler analogs (ketone or non-brominated oxime) fail to provide the same structural diversity .

Lead Optimization: Enhancing Lipophilicity and Molecular Weight

When optimizing a lead compound for improved membrane permeability, utilize 3-bromo-1,1,1-trifluoroacetone oxime as a fragment. Its measured XLogP3 of 2.1 and molecular weight of 205.96 g/mol offer a specific increase in lipophilicity (+0.8 vs. non-brominated oxime) that can be rationally incorporated to fine-tune ADME properties .

Process Development and Scale-Up with Improved Safety Profile

Select 3-bromo-1,1,1-trifluoroacetone oxime over its highly flammable ketone precursor (flash point 5°C) for process development. Its significantly higher flash point of 52°C and lower vapor pressure (1.12 mmHg at 25°C) mitigate fire and inhalation risks, simplifying pilot-plant operations and reducing the need for specialized safety equipment .

Development of Thiol-Reactive Probes and Enzyme Inhibitors

Capitalize on the compound's established reactivity as a thiol-reactive trifluoromethyl probe. The bromomethyl group can form covalent bonds with cysteine thiols in proteins, while the trifluoromethyl group serves as a sensitive 19F NMR reporter, making it an ideal scaffold for developing enzyme inhibitors or conformational probes in structural biology .

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